molecular formula C8H11NO2 B573342 (2-Amino-4-methoxyphenyl)methanol CAS No. 187731-65-3

(2-Amino-4-methoxyphenyl)methanol

Cat. No.: B573342
CAS No.: 187731-65-3
M. Wt: 153.181
InChI Key: AIRVVOQVTLZCFV-UHFFFAOYSA-N
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Description

(2-Amino-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It features a phenyl ring substituted with an amino group at the second position, a methoxy group at the fourth position, and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4-methoxyphenyl)methanol, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in a solvent such as methanol or ethanol at room temperature.

Another method involves the direct amination of (4-Methoxyphenyl)methanol using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as copper or nickel and can be carried out at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and a metal catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to (2-Amino-4-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: (2-Amino-4-methoxyphenyl)acetic acid.

    Reduction: (2-Amino-4-methoxyphenyl)methane.

    Substitution: Various amides and sulfonamides depending on the substituent introduced.

Scientific Research Applications

(2-Amino-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving aromatic amines.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility in biological systems.

Comparison with Similar Compounds

    (2-Amino-4-methylphenol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    (4-Methoxyphenyl)methanol: Lacks the amino group, making it less reactive in certain substitution reactions.

    (2-Amino-4-methoxyphenyl)acetic acid: An oxidized derivative with different chemical properties.

Uniqueness: (2-Amino-4-methoxyphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the aromatic ring, providing a versatile platform for various chemical transformations and biological interactions.

Properties

IUPAC Name

(2-amino-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRVVOQVTLZCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666719
Record name (2-Amino-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187731-65-3
Record name (2-Amino-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-methoxybenzoic acid (15.0 g, 89.8 mmol) in THF (300 mL) was added borohydride in THF (450 mL, 450 mmol) at 0° C., and the reaction mixture was stirred at room temperature overnight. The reaction was quenched with water (150 mL) and extracted with ethyl acetate (500 mL×3). The organic layers were separated, combined, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered and concentrated to afford the title compound. MS (ES+) C8H11NO2 requires: 153, found: 154 [M+H]+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of commercially available 4-methoxy-2-nitrobenzoic acid (4.0 g, 20.66 mmol) in tetrahydrofuran (20 mL) at −15° C. under nitrogen was added N-methylmorphorine (2.2 ml, 20 mmol) followed by isobutyl chloroformate (2.6 mL, 20 mmol) in portions. After 5 min, the reaction was filtered and the solid was rinsed with tetrahydrofuran (20 mL). The filtrate was cooled to −15° C. and a solution of sodium borohydride in water (3 M, 10 mL) was added to the filtrate. The reaction was stirred for 5 min. The reaction mixture was partitioned between water and dichloromethane, and extracted aqueous layer with dichloromethane (3×100 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was redissolved in tetrahydrofuran (35 mL) and added palladium (10% on carbon, 400 mg) and stirred under hydrogen gas for 18 hours. The reaction mixture was then filtered through celite and concentrated under reduced pressure. The residue was chromatographed on silica gel with hexanes/ethyl acetate (3:2) gave 744 mg (24% yield) of product as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Yield
24%

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